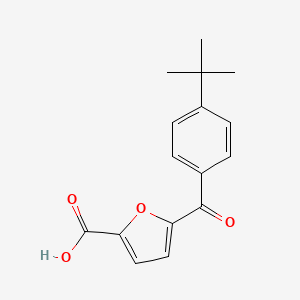

2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5,6-ジフルオロ-2,3-ジヒドロベンゾフラン-3-イル)酢酸は、分子式がC10H8F2O3、分子量が214.16 g/molの化学化合物です . この化合物は、生物学的および薬理学的活性の幅広い範囲で知られているベンゾフランファミリーに属します .

2. 製法

合成ルートと反応条件

2-(5,6-ジフルオロ-2,3-ジヒドロベンゾフラン-3-イル)酢酸の合成は、通常、塩基性条件下でのo-ヒドロキシアセトフェノンの環化を伴います . 一般的な方法の1つは、o-ヒドロキシアセトフェノンのワンポットエーテル化と脱水環化です . 別の方法には、o-ヒドロキシベンジルケトンまたはR-(フェノキシ)アルキルケトンの脱水環化が含まれます . 遷移金属触媒も、アリールアセチレンの環化に使用できます .

工業生産方法

2-(5,6-ジフルオロ-2,3-ジヒドロベンゾフラン-3-イル)酢酸の具体的な工業生産方法は広く文書化されていませんが、大規模有機合成の一般的な原則が適用されます。これらには、収率と純度を最適化するための反応条件の最適化、費用対効果の高い試薬の使用、環境および安全のコンプライアンスの確保が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

化学反応の分析

反応の種類

2-(5,6-ジフルオロ-2,3-ジヒドロベンゾフラン-3-イル)酢酸は、以下を含むさまざまな化学反応を受けることができます。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化できます。

還元: 還元反応により、この化合物をアルコールまたはアルカンに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。

置換: ハロゲン(Cl2、Br2)、硝酸(HNO3)、硫酸(H2SO4)などの試薬が置換反応に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される可能性があり、一方、還元によりアルコールまたはアルカンが生成される可能性があります。 置換反応により、ハロゲンやニトロ基などのさまざまな官能基をベンゾフラン環に導入できます .

4. 科学研究アプリケーション

2-(5,6-ジフルオロ-2,3-ジヒドロベンゾフラン-3-イル)酢酸には、いくつかの科学研究アプリケーションがあります。

科学的研究の応用

2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid has several scientific research applications:

作用機序

2-(5,6-ジフルオロ-2,3-ジヒドロベンゾフラン-3-イル)酢酸の作用機序は、十分に文書化されていません。ベンゾフラン誘導体は一般的に、特定の分子標的や経路と相互作用することで効果を発揮します。 たとえば、一部のベンゾフラン化合物はM3ムスカリン性アセチルコリン受容体を遮断し、さまざまな生物学的効果をもたらします . この化合物中のフッ素原子の存在は、特定の標的に対する結合親和性と選択性を高める可能性があります .

類似化合物との比較

類似化合物

2-(2,3-ジヒドロベンゾフラン-7-イル)酢酸: 過活動膀胱の治療に使用されるダリフェナシン合成における不純物です.

ベンゾフラン誘導体: プソラレン、8-メトキシプソラレン、アンジェリシンなどの化合物は、がんや乾癬などの皮膚疾患の治療に使用されてきました.

独自性

2-(5,6-ジフルオロ-2,3-ジヒドロベンゾフラン-3-イル)酢酸は、ベンゾフラン環の5位と6位にフッ素原子が存在することでユニークです。 この構造的特徴は、他のベンゾフラン誘導体と比較して、生物学的活性と選択性を高める可能性があります .

特性

分子式 |

C10H8F2O3 |

|---|---|

分子量 |

214.16 g/mol |

IUPAC名 |

2-(5,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C10H8F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-3,5H,1,4H2,(H,13,14) |

InChIキー |

SPRPZNQPOOSGJI-UHFFFAOYSA-N |

正規SMILES |

C1C(C2=CC(=C(C=C2O1)F)F)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)

![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)

![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)

![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)

![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)